
Di-tert-Butylphosphine oxide
Overview
Description
Di-tert-Butylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is widely used in various chemical reactions and serves as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
Di-tert-Butylphosphine oxide is primarily used as a ligand in various coupling reactions . It plays a crucial role in facilitating these reactions by binding to the metal catalyst and increasing its reactivity .
Mode of Action
The compound interacts with its targets, primarily metal catalysts, through its phosphine oxide functional group . This interaction enhances the catalyst’s ability to facilitate various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .
Biochemical Pathways
It is known that the compound plays a significant role in various coupling reactions, which are crucial in the synthesis of a wide range of organic compounds .
Result of Action
The primary result of this compound’s action is the facilitation of various types of coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH
Biochemical Analysis
Biochemical Properties
Di-tert-Butylphosphine oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, stabilizing and activating the central metal atom in catalytic processes. This interaction is crucial for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds . The compound’s phosphine oxide group allows it to form strong bonds with metal catalysts, enhancing the efficiency of these reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It can inhibit cell growth, particularly in bioprocessing materials where it acts as a degradation product of phosphite antioxidants . This inhibition is likely due to its interaction with cellular signaling pathways and gene expression, leading to altered cellular metabolism. The compound’s impact on cell function highlights its potential cytotoxicity, which must be carefully managed in laboratory settings.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a ligand, it can inhibit or activate enzymes by stabilizing the transition state of the catalytic process . This stabilization is achieved through the formation of strong bonds between the phosphine oxide group and the metal center of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical properties and cytotoxic effects . Understanding these temporal changes is essential for accurately assessing the compound’s impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal cytotoxicity and can be used effectively in biochemical reactions. At high doses, this compound can cause significant toxic effects, including cell growth inhibition and altered metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and can influence its overall effectiveness in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-Butylphosphine oxide can be synthesized through the air oxidation of di-tert-butylphosphine. The reaction involves exposing di-tert-butylphosphine to atmospheric oxygen, resulting in the formation of this compound . Another method involves the use of organometallic reagents such as Grignard reagents, which react with chlorophosphines to produce the desired phosphine oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to di-tert-butylphosphine using reducing agents.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions will regenerate di-tert-butylphosphine.
Scientific Research Applications
Catalysis
DTBPO serves as a powerful ligand in palladium-catalyzed reactions, particularly in:
- Heck Coupling Reactions : DTBPO facilitates the arylation of alkenes, yielding diverse organic compounds, including pharmaceutical intermediates and functional materials. High yields and excellent regioselectivity have been reported using DTBPO-based catalysis.
- Carbonylation Reactions : It acts as a bidentate ligand in palladium-catalyzed carbonylation processes, enhancing reaction efficiency and product selectivity .
Coordination Chemistry
DTBPO's ability to form stable complexes with transition metals enhances its utility in various coordination chemistry applications. It can influence the reactivity of other functional groups through coordination interactions, making it valuable for designing tailored ligands for specific metal complexes.
CO2 Reduction Studies
Recent studies have explored the role of DTBPO in CO2 reduction processes using aluminum hydride derivatives. It participates in the formation of frustrated Lewis pairs (FLPs), which are crucial for lowering activation barriers in CO2 reduction pathways . This application highlights its potential in sustainable chemistry and energy conversion technologies.
Microreactor-Assisted Synthesis
A study demonstrated that using microreactor technology significantly improved reaction efficiency for synthesizing phosphine oxides, including DTBPO derivatives. The optimized conditions achieved high conversions within shorter reaction times compared to traditional batch methods .
Flow Chemistry Applications
Research involving flow chemistry has shown that DTBPO can facilitate quantitative conversions under mild conditions when used as a reagent for halogenation reactions. This method demonstrated enhanced yields and reduced reaction times compared to conventional batch processes .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Another phosphine with three tert-butyl groups attached to the phosphorus atom.
Di-tert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.
Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.
Uniqueness
Di-tert-Butylphosphine oxide is unique due to its specific steric and electronic properties imparted by the tert-butyl groups. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Biological Activity
Di-tert-butylphosphine oxide (DTBPO) is an organophosphorus compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of DTBPO, including its synthesis, mechanisms of action, and various applications in biomedical research.
Chemical Structure and Synthesis
DTBPO has the molecular formula CHO, characterized by two tert-butyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. The synthesis typically involves the oxidation of di-tert-butylphosphine using various oxidizing agents, resulting in high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phosphine oxides, including DTBPO. Research indicates that certain aziridine phosphine oxides exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC) values for these compounds were determined, showcasing their ability to inhibit cell viability effectively .
Table 1: IC Values of Aziridine Phosphine Oxides
Compound | Cell Line | IC (µM) |
---|---|---|
5 | HeLa | 25 |
7 | HeLa | 30 |
5 | Ishikawa | 20 |
7 | Ishikawa | 35 |
The mechanism underlying this activity includes cell cycle arrest, particularly in the S phase, leading to increased levels of reactive oxygen species (ROS), which can induce apoptosis .
- Cell Cycle Arrest : Both DTBPO and its derivatives have been shown to disrupt the cell cycle. The analysis indicated a significant increase in cells in the sub-G1 phase, indicative of apoptosis, alongside a reduction in G1 phase cells .
- Reactive Oxygen Species Production : Treatment with DTBPO resulted in elevated ROS levels, contributing to oxidative stress and subsequent DNA damage. This oxidative stress is a critical factor in its anticancer activity, as it can lead to replication fork stalling and cell cycle arrest .
- Antibacterial Activity : Initial assessments also explored the antibacterial properties of DTBPO derivatives against various bacterial strains. While results showed moderate efficacy, further investigation is necessary to fully understand their potential in antimicrobial applications .
Study on Anticancer Activity
A study published in PMC investigated the biological effects of aziridine phosphine oxides, including DTBPO derivatives. The study utilized MTT assays to assess cell viability and flow cytometry for cell cycle analysis. Results demonstrated that compound 5 significantly increased ROS levels compared to untreated controls, correlating with its antiproliferative effects on HeLa cells .
Research on Metal Complexes
Another area of research involves the interaction of DTBPO with metal ions. Studies have shown that DTBPO can form stable complexes with transition metals, enhancing its utility in catalysis and possibly influencing biological pathways through metal-mediated mechanisms .
Properties
IUPAC Name |
ditert-butyl(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIRURWBGEHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[P+](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987971 | |
Record name | Di-tert-butyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-19-5 | |
Record name | Bis(1,1-dimethylethyl)phosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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